2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Overview
Description
2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C17H15NO3 and a molecular weight of 281.31 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been identified as peroxisome proliferator-activated receptor (ppar) α/γ dual agonists , suggesting that this compound may also interact with these receptors.
Mode of Action
Based on its structural similarity to other tetrahydroisoquinoline derivatives, it may interact with its targets through a similar mechanism, such as binding to the active site of the target protein and inducing conformational changes .
Biochemical Pathways
If it acts as a ppar α/γ dual agonist like its structural analogs , it may be involved in the regulation of lipid metabolism, glucose homeostasis, and anti-inflammatory responses.
Result of Action
If it acts as a ppar α/γ dual agonist like its structural analogs , it may have effects such as the regulation of gene expression related to lipid and glucose metabolism, and the modulation of inflammatory responses.
Biochemical Analysis
Biochemical Properties
2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic functions. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in studying enzyme kinetics and protein functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. This binding can result in conformational changes in the target biomolecules, affecting their function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can affect the levels of specific metabolites, thereby influencing the overall metabolic flux within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its activity and function, as its accumulation in specific tissues or organelles may enhance or inhibit its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biological effects. For example, its presence in the nucleus may enhance its ability to modulate gene expression, while its localization in the mitochondria may affect cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid typically involves the reaction of anthranilic acid derivatives with benzoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, hydroxylated isoquinolines, and substituted benzoyl compounds.
Scientific Research Applications
2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline
- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
- 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Uniqueness
2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is unique due to its specific benzoyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific research and industrial applications .
Properties
IUPAC Name |
2-benzoyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16(12-6-2-1-3-7-12)18-11-14-9-5-4-8-13(14)10-15(18)17(20)21/h1-9,15H,10-11H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBPKILWLZTVIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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